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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238 Get Quote

Introduction
4-Bromo-3,5-dimethylisoxazole (CAS No: 10558-25-5) is a halogenated heterocyclic

compound that serves as a versatile building block in organic synthesis, particularly in the

development of pharmaceutical and agrochemical agents.[1] Its isoxazole core is a key

pharmacophore in a variety of biologically active molecules.[2] A thorough understanding of its

structural and electronic properties through spectroscopic analysis is paramount for its effective

utilization in research and development. This guide provides an in-depth analysis of the

expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-
Bromo-3,5-dimethylisoxazole, grounded in fundamental principles and established

experimental protocols.

The molecule possesses a molecular formula of C₅H₆BrNO and a molecular weight of

approximately 176.01 g/mol .[3][4] Its structure is characterized by a five-membered isoxazole

ring substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4.

Caption: Molecular Structure of 4-Bromo-3,5-dimethylisoxazole.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. For 4-Bromo-3,5-dimethylisoxazole, both ¹H and ¹³C NMR
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provide definitive structural information.

¹H NMR Analysis: Predicted Spectrum
The causality behind the predicted ¹H NMR spectrum lies in the molecule's symmetry. The two

methyl groups at the C3 and C5 positions are chemically equivalent due to the plane of

symmetry bisecting the O-N bond and the C4-Br bond. Consequently, they are expected to

resonate at the same chemical shift, producing a single, sharp signal.

Signal: A singlet integrating to 6 protons (6H).

Predicted Chemical Shift (δ): Approximately 2.3 - 2.5 ppm. This estimation is based on

typical chemical shifts for methyl groups attached to an sp²-hybridized carbon within a

heterocyclic aromatic system.[5] The exact shift will be solvent-dependent.[6][7]

Table 1: Predicted ¹H NMR Data for 4-Bromo-3,5-dimethylisoxazole

Protons Predicted δ (ppm) Multiplicity Integration

2 x -CH₃ 2.3 - 2.5 Singlet (s) 6H

¹³C NMR Analysis: Predicted Spectrum
In the proton-decoupled ¹³C NMR spectrum, three distinct signals are anticipated,

corresponding to the three unique carbon environments in the molecule.

C3 and C5 Carbons: These two carbons are equivalent and will produce a single signal.

Their chemical shift will be significantly downfield due to their position within the heterocyclic

ring and attachment to the electronegative nitrogen and oxygen atoms.

C4 Carbon: This carbon is directly bonded to the bromine atom. The strong electron-

withdrawing and shielding effects of bromine will place this signal significantly upfield

compared to an unsubstituted C4 carbon in a similar isoxazole. Studies on related 3,5-diaryl-

4-bromoisoxazoles confirm that the C4 signal is highly sensitive to substitution.[8]

Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the

typical aliphatic region.
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Table 2: Predicted ¹³C NMR Data for 4-Bromo-3,5-dimethylisoxazole

Carbon Atom Predicted δ (ppm) Rationale

C3, C5 160 - 170

sp² carbons in a

heteroaromatic ring, adjacent

to N and O.

C4 95 - 105
sp² carbon bonded to bromine;

strong shielding effect.

2 x -CH₃ 10 - 15
sp³ carbons of the methyl

groups.

Note: Predicted chemical shifts are based on general values for similar structures and may vary

depending on solvent and experimental conditions.[9][10]

Experimental Protocol: NMR Sample Preparation
The integrity of NMR data is critically dependent on meticulous sample preparation.[11][12] The

goal is to create a homogeneous solution free of particulate matter and paramagnetic

impurities.

Methodology:

Sample Weighing: Accurately weigh 5-25 mg of 4-Bromo-3,5-dimethylisoxazole for ¹H

NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12][13]

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) to the vial.[11]

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug,

transfer the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove

any dust or solid particles that can disrupt the magnetic field homogeneity.[14][15]
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Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label

it clearly.

Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the

spinner turbine and placing it in the NMR spectrometer.[14]

Fragment Ions

[C₅H₆BrNO]⁺˙
m/z 175/177

(Molecular Ion)

[C₄H₃BrNO]⁺˙
m/z 160/162

- •CH₃

[C₅H₆NO]⁺
m/z 96

- •Br

[C₄H₄NO]⁺
m/z 82

- CH₂

[CH₃CO]⁺
m/z 43

- C₂H₂N•

Click to download full resolution via product page

Caption: Predicted EI fragmentation pathways for the compound.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing a volatile, thermally stable liquid like 4-Bromo-3,5-
dimethylisoxazole. It provides both retention time data for separation and mass spectra for

identification.

Methodology:
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

organic solvent like ethyl acetate or dichloromethane.

Instrument Setup:

GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm

film thickness, 5% phenyl polysiloxane).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injection: Inject 1 µL of the sample solution in splitless or split mode, with an injector

temperature of ~250°C.

GC Temperature Program: An example program would be:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Final hold: Hold at 250°C for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: ~230°C.

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all

significant fragments.

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze

the associated mass spectrum, paying close attention to the molecular ion pair (m/z

175/177) and the key fragment ions to confirm the structure.

This protocol is a standard starting point and
may require optimization for specific
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instrumentation and analytical goals. [18][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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